![molecular formula C16H16O2 B1583083 4-(4-Propylphenyl)benzoic Acid CAS No. 88038-94-2](/img/structure/B1583083.png)
4-(4-Propylphenyl)benzoic Acid
Overview
Description
4-(4-Propylphenyl)benzoic acid (4-PPBA) is an organic compound belonging to the family of aromatic acids. This compound is a white, crystalline solid at room temperature, with a melting point of 122-123°C and a boiling point of 269-270°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and is insoluble in water. 4-PPBA is of interest to scientists due to its wide range of applications in various fields. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent in organic chemistry and as an analytical standard in spectroscopy.
Scientific Research Applications
Medicine: Antimicrobial Preservatives
4-(4-Propylphenyl)benzoic Acid exhibits antimicrobial properties and can be used as a preservative in pharmaceutical formulations. It helps in maintaining the microbiological stability of medicines by inhibiting the growth of bacteria, yeast, and molds, ensuring the safety and efficacy of pharmaceutical products .
Materials Science: Liquid Crystal Synthesis
In materials science, this compound serves as a building block for synthesizing liquid crystals. These are crucial for creating displays in electronic devices due to their ability to modulate light . The structural properties of 4-(4-Propylphenyl)benzoic Acid make it suitable for developing new types of liquid crystal materials with improved thermal stability and optical properties.
Environmental Science: Electrocatalysis
4-(4-Propylphenyl)benzoic Acid is involved in electrocatalytic processes that produce high-purity benzoic acid, a compound essential in various environmental applications. This includes the production of eco-friendly plasticizers and corrosion inhibitors .
Analytical Chemistry: Chromatography
This compound is used in analytical chemistry, particularly in chromatography, as a standard for calibrating equipment and ensuring the accuracy of analytical results. Its well-defined physical and chemical properties make it an ideal candidate for such applications .
Pharmacology: Drug Development
In pharmacology, 4-(4-Propylphenyl)benzoic Acid is a potential intermediate in the synthesis of more complex molecules. Its benzoic acid core is a common moiety in many drugs, and modifications to its structure can lead to the development of new therapeutic agents .
Biochemistry: Metabolic Pathway Studies
The compound plays a role in biochemistry research, particularly in studying metabolic pathways. It can be used to trace the biosynthesis of phenolic compounds, which are important in plant metabolism and human nutrition .
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties
Mode of Action
Benzoic acid, a structurally similar compound, is known to interfere with microbial metabolism
Biochemical Pathways
It is known that benzoic acid derivatives are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds . It is possible that 4-(4-Propylphenyl)benzoic Acid might affect these pathways, but more research is needed to confirm this.
Result of Action
It is known that benzoic acid and its derivatives play many valuable roles in plant metabolism
properties
IUPAC Name |
4-(4-propylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBURTZSXRGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335102 | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88038-94-2 | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.